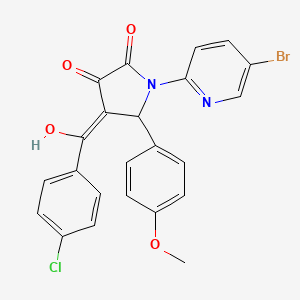![molecular formula C14H10BrClN2O2 B3918811 N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B3918811.png)
N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide
Overview
Description
N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide involves its selective binding to specific cellular structures. This binding results in changes in the fluorescence properties of the compound, which can be used to monitor and study various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide has minimal biochemical and physiological effects and is generally considered to be non-toxic. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide in lab experiments is its selective binding to specific cellular structures. This property makes it an excellent tool for studying various cellular processes. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide. One area of interest is the development of new fluorescent probes based on this compound with improved properties such as higher solubility and increased selectivity. Another potential direction is the study of the potential therapeutic applications of this compound, particularly in the field of cancer research.
Conclusion:
N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about this compound, its potential applications in scientific research make it an exciting area of study for researchers in various fields.
Scientific Research Applications
N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging cellular structures. Studies have shown that this compound can selectively bind to specific cellular structures and emit fluorescence upon excitation, making it an excellent tool for imaging and studying various cellular processes.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-11(12)14(19)20-18-13(17)9-5-7-10(16)8-6-9/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOAPSEQFMEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-bromophenyl)carbonyl]oxy}-4-chlorobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3918728.png)
![N-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918740.png)
![4-(4-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B3918748.png)


![3-[(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3918772.png)
![ethyl 5-(4-fluorophenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918779.png)
![ethyl 2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918787.png)
![2-(2-{[5-(3-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3918791.png)
![N'-[(4-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3918792.png)
![N-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3918793.png)
![1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-4-phenylpiperidin-4-ol](/img/structure/B3918820.png)

![2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide](/img/structure/B3918833.png)